molecular formula C10H12N2O B14143173 1-ethyl-6-methoxy-1H-benzo[d]imidazole CAS No. 26530-91-6

1-ethyl-6-methoxy-1H-benzo[d]imidazole

Katalognummer: B14143173
CAS-Nummer: 26530-91-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: QKTWROJHMCTPDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-6-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the ethyl and methoxy groups in the structure of this compound can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2-ethyl-4-methoxybenzaldehyde with o-phenylenediamine under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-6-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups such as halogens, nitro groups, and sulfonic acid groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-ethyl-6-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ethyl-2-methyl-1H-benzo[d]imidazole
  • 1-ethyl-5-methoxy-1H-benzo[d]imidazole
  • 1-ethyl-6-chloro-1H-benzo[d]imidazole

Uniqueness

1-ethyl-6-methoxy-1H-benzo[d]imidazole is unique due to the specific positioning of the ethyl and methoxy groups on the benzimidazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

26530-91-6

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-ethyl-6-methoxybenzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-12-7-11-9-5-4-8(13-2)6-10(9)12/h4-7H,3H2,1-2H3

InChI-Schlüssel

QKTWROJHMCTPDQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC2=C1C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.